molecular formula C6H6BrNO2 B6251207 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde CAS No. 803712-69-8

5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde

Cat. No.: B6251207
CAS No.: 803712-69-8
M. Wt: 204
InChI Key:
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Description

5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H6BrNO2. This compound is characterized by a pyrrole ring substituted with a bromine atom at the 5-position, a methoxy group at the 3-position, and an aldehyde group at the 2-position. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde typically involves the following steps:

    Protection of the Pyrrole Nitrogen: The pyrrole nitrogen is protected using a suitable protecting group such as triisopropylsilyl chloride.

    Formylation: The protected pyrrole undergoes formylation using Vilsmeier reagent to introduce the aldehyde group at the 2-position.

    Bromination: The formylated pyrrole is then brominated at the 5-position using N-bromosuccinimide (NBS).

    Methoxylation: Finally, the methoxy group is introduced at the 3-position using a suitable methoxylating agent.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Major Products Formed:

    Oxidation: 5-bromo-3-methoxy-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-bromo-3-methoxy-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrole derivatives. It is also used in the synthesis of biologically active molecules.

Medicine: The compound is used in medicinal chemistry for the development of new pharmaceuticals. It serves as an intermediate in the synthesis of potential drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

    5-Bromo-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methoxy group.

    3-Methoxy-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the bromine atom.

    5-Bromo-3-methoxy-1H-indole-2-carbaldehyde: Similar structure but with an indole ring instead of a pyrrole ring.

Uniqueness: 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is unique due to the presence of both bromine and methoxy substituents on the pyrrole ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

803712-69-8

Molecular Formula

C6H6BrNO2

Molecular Weight

204

Purity

95

Origin of Product

United States

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